

Application Notes and Protocols: Tragacanthin in Cosmetic Formulations as a Thickening Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TRAGACANTHIN**

Cat. No.: **B1166305**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tragacanthin as a Cosmetic Thickening Agent

Tragacanth gum, derived from the dried sap of *Astragalus* species, is a complex natural polysaccharide composed of two main fractions: the water-soluble **tragacanthin** (30-40%) and the water-insoluble, swelling bassorin (60-70%).^{[1][2]} In the cosmetic industry, tragacanth is highly valued for its efficacy as a thickener, emulsion stabilizer, and texture modifier in a variety of formulations such as creams, lotions, gels, and shampoos.^{[3][4]} Its ability to create highly viscous solutions even at low concentrations makes it a versatile ingredient for controlling the rheological properties of cosmetic products.^{[1][5]}

Tragacanthin, the water-soluble component, contributes to the viscosity and stabilizing properties of the gum.^[1] The gum is stable over a wide pH range (typically 4-8) and exhibits good heat stability, making it suitable for various manufacturing processes.^{[6][7]} It is generally recognized as safe (GRAS) for use in food and is considered safe for cosmetic applications at current usage concentrations.^{[1][2]}

Quantitative Data Summary

The following tables summarize key quantitative data for the use of tragacanth gum as a thickening agent in cosmetic formulations.

Table 1: Viscosity of Aqueous Tragacanth Gum Dispersions

Concentration (% w/v)	Typical Viscosity Range (mPa·s or cP) at 20°C	Notes
1%	100 - 4000	Viscosity is dependent on the grade and source of the gum. [6]
1% (high-grade)	Approximately 3400	Maximum viscosity is typically achieved after 24 hours at room temperature.[1]
2-4%	Forms thick, gel-like pastes	-

Table 2: Factors Influencing the Viscosity of Tragacanth Gum Dispersions

Factor	Effect on Viscosity	Details
pH	Stable between pH 4-8. Maximum initial viscosity at pH 8, greatest stability around pH 5. ^[6]	Strong acids and alkalis can reduce viscosity. ^[6]
Temperature	Viscosity increases with increasing temperature up to a certain point, then may degrade.	Maximum viscosity can be attained more quickly by heating (e.g., 2 hours at 50°C). ^[1]
Electrolytes	Addition of salts like sodium chloride can reduce viscosity, especially with heating. ^[6]	-
Polyhydroxy Compounds	Addition of glycerol, sorbitol, and polyethylene glycol (PEG) can increase viscosity. ^[7]	-
Ethanol	Decreases viscosity.	The effect is dependent on the concentration of ethanol and the temperature. ^[7]
Other Gums	Can have synergistic effects, for example, with xanthan gum.	The combination can improve texture and stability.

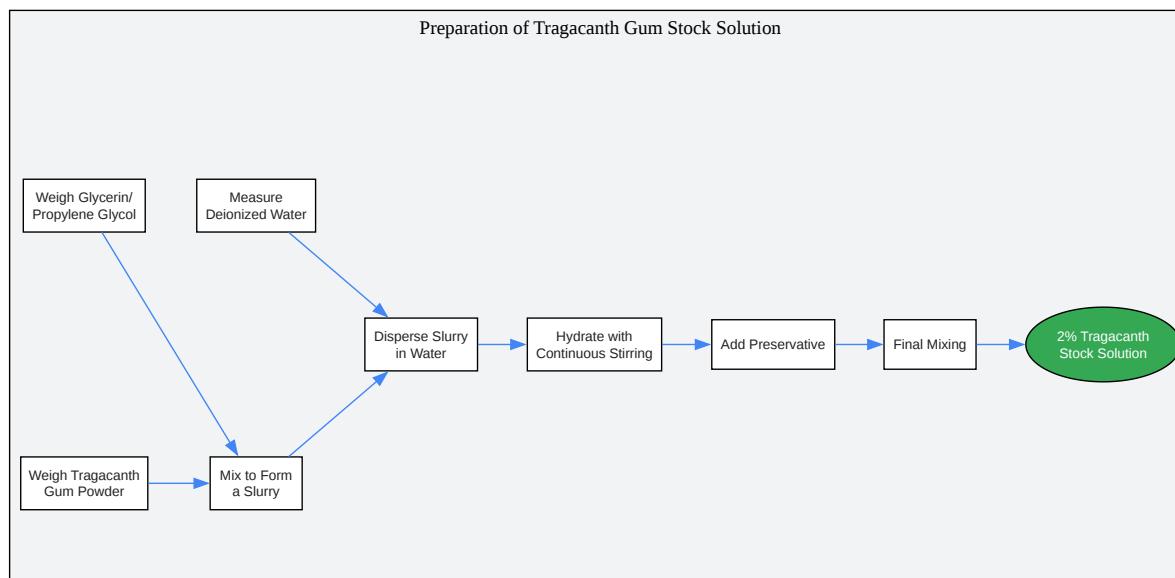
Table 3: Typical Usage Concentrations of Tragacanth Gum in Cosmetic Products

Product Type	Typical Concentration Range (%)
Creams and Lotions	0.5 - 2.0
Gels	1.0 - 4.0
Shampoos and Conditioners	0.5 - 1.5
Emulsions (as a stabilizer)	0.2 - 1.0

Experimental Protocols

Preparation of a Tragacanth Gum Stock Solution (2% w/v)

This protocol describes the preparation of a 2% (w/v) stock solution of tragacanth gum, which can be subsequently used in various cosmetic formulations.


Materials:

- Tragacanth gum powder
- Glycerin or Propylene Glycol
- Deionized water
- Preservative (e.g., phenoxyethanol, methylparaben)
- Beakers
- Magnetic stirrer and stir bar or overhead mixer
- Weighing balance

Procedure:

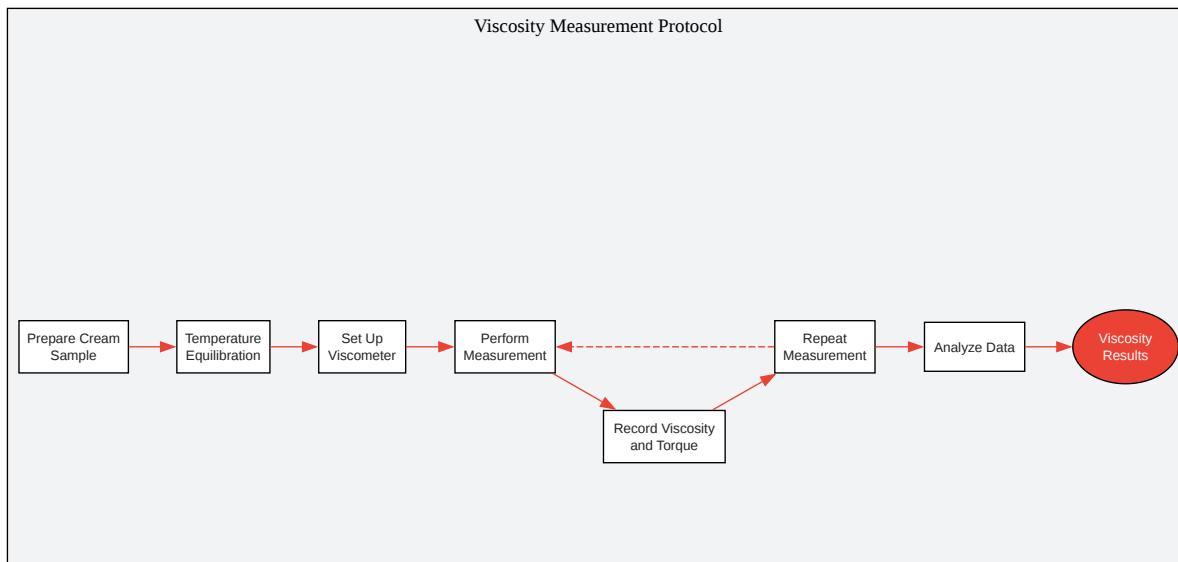
- Weighing: Accurately weigh 2.0 g of tragacanth gum powder.
- Dispersion: In a separate small beaker, weigh 5.0 g of glycerin or propylene glycol. Add the tragacanth gum powder to the glycerin/propylene glycol and mix to form a smooth, lump-free slurry. This step prevents the formation of "fish eyes" when the gum is added to water.
- Hydration: In a larger beaker, measure 93.0 mL of deionized water. Place the beaker on a magnetic stirrer or under an overhead mixer and begin stirring at a moderate speed to create a vortex.
- Addition: Slowly add the tragacanth slurry to the vortex of the water. Continue stirring until the gum is fully dispersed.

- Full Hydration: Cover the beaker to prevent evaporation and continue stirring for at least 4 hours, or preferably, leave it to hydrate overnight at room temperature to achieve maximum viscosity.[1]
- Preservation: Add a suitable preservative according to the manufacturer's recommendations to prevent microbial growth.
- Final Mixing: Mix thoroughly until the preservative is evenly distributed. The final volume will be approximately 100 mL.

[Click to download full resolution via product page](#)

Workflow for the preparation of a 2% tragacanth gum stock solution.

Viscosity Measurement of a Cream Formulation


This protocol outlines the procedure for measuring the viscosity of a cosmetic cream containing **tragacanthin** using a rotational viscometer.

Equipment and Materials:

- Rotational viscometer with appropriate spindles (e.g., Brookfield type)
- Cream formulation containing **tragacanthin**
- Beaker
- Water bath or temperature controller
- Stopwatch

Procedure:

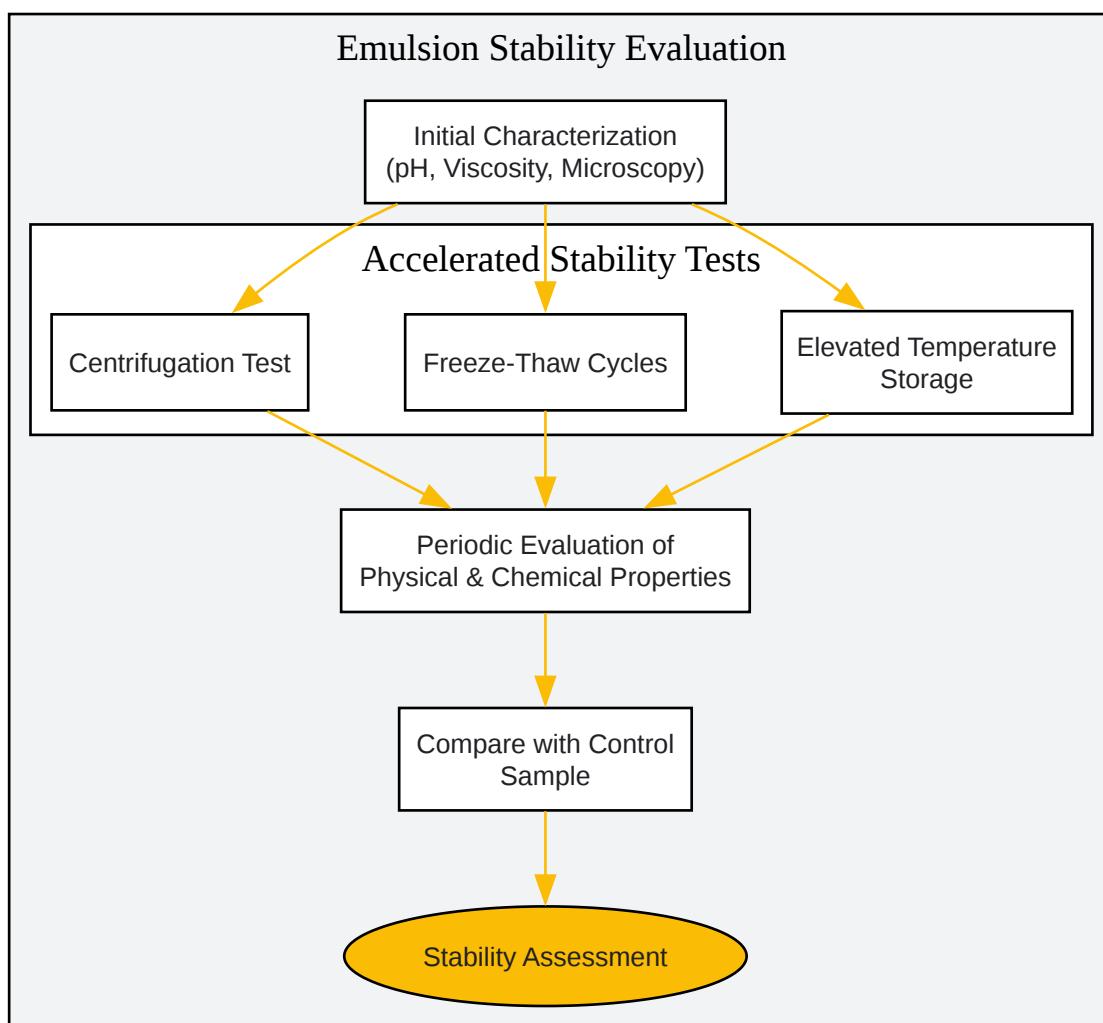
- **Sample Preparation:** Place a sufficient amount of the cream formulation into a beaker. Ensure there are no air bubbles in the sample.
- **Temperature Control:** Place the beaker in a water bath set to a controlled temperature (e.g., 25°C) and allow the sample to equilibrate for at least 30 minutes.
- **Viscometer Setup:** Select an appropriate spindle and rotational speed based on the expected viscosity of the cream. The goal is to obtain a torque reading between 10% and 90% of the instrument's capacity.
- **Measurement:** Immerse the spindle into the cream up to the marked level. Start the viscometer at the selected speed.
- **Data Recording:** Allow the reading to stabilize before recording the viscosity value (in mPa·s or cP) and the torque percentage. For non-Newtonian fluids, it is recommended to record viscosity at different rotational speeds to characterize the shear-thinning behavior.
- **Replicates:** Repeat the measurement at least three times, ensuring the sample temperature remains constant.
- **Data Analysis:** Calculate the average viscosity and standard deviation.

[Click to download full resolution via product page](#)

Workflow for viscosity measurement of a cosmetic cream.

Evaluation of Emulsion Stability

This protocol describes an accelerated stability test for an oil-in-water (o/w) lotion stabilized with **tragacanthin**.


Equipment and Materials:

- Lotion formulation
- Centrifuge
- Centrifuge tubes
- Oven or incubator
- Refrigerator/Freezer
- pH meter

- Microscope with a camera

Procedure:

- Initial Characterization: Before starting the stability test, characterize the initial properties of the lotion, including pH, viscosity, appearance, and microscopic evaluation of droplet size and distribution.
- Centrifugation Test:
 - Fill a centrifuge tube with the lotion.
 - Centrifuge at 3000-5000 rpm for 30 minutes.
 - Observe for any signs of phase separation, creaming, or coalescence. A stable emulsion should show no visible separation.[3]
- Thermal Stability Test (Freeze-Thaw Cycles):
 - Place a sample of the lotion in a container and subject it to at least three cycles of freezing and thawing.
 - One cycle consists of 24 hours at -10°C followed by 24 hours at room temperature (25°C).
 - After each cycle, visually inspect the sample for changes in consistency, color, odor, and signs of separation.
- Accelerated Aging (Elevated Temperature):
 - Store samples of the lotion at elevated temperatures, for example, 40°C and 50°C, for a period of 1 to 3 months.
 - At regular intervals (e.g., 1, 2, 4, and 12 weeks), withdraw samples and evaluate for changes in pH, viscosity, appearance, and microbial contamination.
- Data Comparison: Compare the results from the stressed samples to a control sample stored at room temperature. Significant changes in the measured parameters indicate potential instability.

[Click to download full resolution via product page](#)

Workflow for the evaluation of emulsion stability.

Safety and Regulatory Information

Tragacanth gum is listed in the US Food and Drug Administration (FDA) regulations as Generally Recognized as Safe (GRAS).^[2] In cosmetic formulations, it is considered safe for use at concentrations up to 10%.^[7] Studies have shown that cosmetic products containing up to 1.5% tragacanth gum are essentially non-irritating and non-sensitizing to human skin.^{[1][7]} As with any natural ingredient, it is important to source high-quality, microbially-tested tragacanth gum for cosmetic formulations.

Conclusion

Tragacanthin, as a key component of tragacanth gum, is a highly effective and versatile natural thickening agent for a wide range of cosmetic formulations. Its ability to form viscous solutions at low concentrations, coupled with its stability over a range of pH and temperature, makes it a valuable ingredient for creating products with desirable textures and long-term stability. The provided protocols offer a foundation for researchers and formulators to effectively incorporate and evaluate **tragacanthin** in their cosmetic product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. makingcosmetics.com [makingcosmetics.com]
- 2. Characterization of Emulsion Stabilization Properties of Gum Tragacanth, Xanthan Gum and Sucrose Monopalmitate: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skinconsult.com [skinconsult.com]
- 4. Use of OHAUS Centrifuges in Cosmetology | Lab Manager [labmanager.com]
- 5. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. cheops-tsar.de [cheops-tsar.de]
- 7. ijpsonline.com [ijpsonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Tragacanthin in Cosmetic Formulations as a Thickening Agent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166305#tragacanthin-in-cosmetic-formulations-as-a-thickening-agent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com